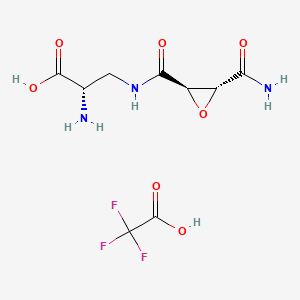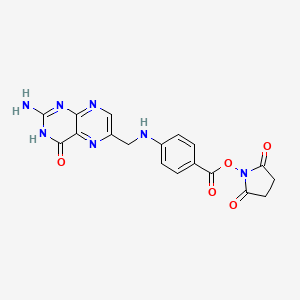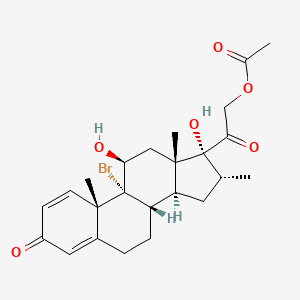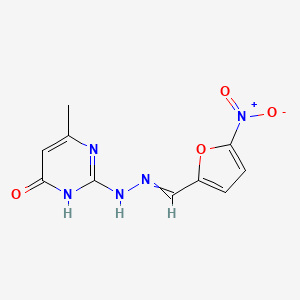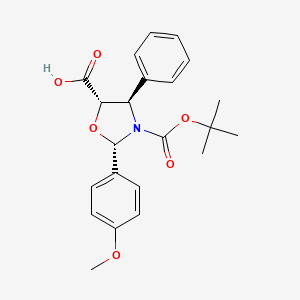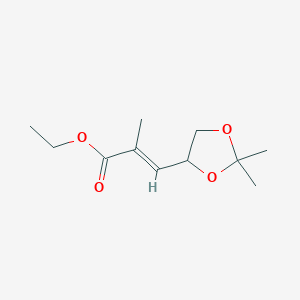
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate is an organic compound with a complex structure that includes an ester functional group and an isopropylidene-protected diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate typically involves multiple steps. One common method starts with the preparation of ethyl (E)-4-hydroxy-2-pentenoate, which is then subjected to various reactions to introduce the isopropylidene-protected diol and the methyl group at the appropriate positions . The reaction conditions often involve the use of organometallic reagents, such as Grignard reagents, and protection-deprotection strategies to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism by which Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ester and isopropylidene-protected diol groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E,4S)-4-hydroxy-2-pentenoate: This compound lacks the isopropylidene protection and has different reactivity and applications.
Ethyl (2E,4S)-4-chloropent-2-enoate: This compound contains a chlorine atom instead of the isopropylidene-protected diol, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+ |
Clé InChI |
GYGMOLHWGMLEGA-SOFGYWHQSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1COC(O1)(C)C)/C |
SMILES canonique |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
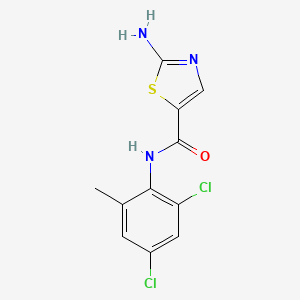
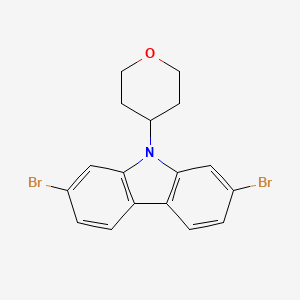
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
